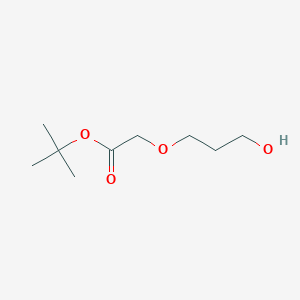
5-fluoro-2-iodo-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodo-4-(trifluoromethyl)aniline (FITA) is a small molecule that has been studied for its potential applications in the field of synthetic organic chemistry, medicinal chemistry, and pharmacology. It is a fluorinated aniline derivative that has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds. FITA has also been studied for its ability to act as a catalyst in certain reactions and as a building block for the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds. In medicinal chemistry, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, including drugs and drug candidates. 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has also been studied for its ability to act as a building block for the synthesis of a variety of compounds, including drugs and drug candidates.
Wirkmechanismus
5-fluoro-2-iodo-4-(trifluoromethyl)aniline is a fluorinated aniline derivative that has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds. The mechanism of action of 5-fluoro-2-iodo-4-(trifluoromethyl)aniline involves the formation of a covalent bond between the nitrogen atom of the aniline and the fluorine atom of the trifluoromethanesulfonyl group. This covalent bond is responsible for the formation of the 5-fluoro-2-iodo-4-(trifluoromethyl)aniline molecule.
Biochemical and Physiological Effects
5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its potential applications in medicinal chemistry and pharmacology. In medicinal chemistry, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, including drugs and drug candidates. In pharmacology, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been studied for its ability to interact with certain receptors in the body, leading to a variety of biochemical and physiological effects. These effects can include changes in hormone levels, changes in the activity of enzymes, and changes in the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-2-iodo-4-(trifluoromethyl)aniline has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it has been found to act as an effective catalyst in certain reactions. Additionally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline has been found to be stable under a variety of conditions, making it suitable for use in a variety of laboratory experiments. However, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline also has some limitations. It is not as reactive as some other fluorinated anilines, and it is not as soluble in water as some other compounds. Additionally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline is not as readily available as some other compounds, making it more difficult to obtain.
Zukünftige Richtungen
The potential future directions for 5-fluoro-2-iodo-4-(trifluoromethyl)aniline are numerous. 5-fluoro-2-iodo-4-(trifluoromethyl)aniline could be further studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. Additionally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline could be studied for its ability to interact with certain receptors in the body, leading to a variety of biochemical and physiological effects. Finally, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline could be studied for its potential applications as a catalyst in certain reactions and as a building block for the synthesis of a variety of compounds.
Synthesemethoden
5-fluoro-2-iodo-4-(trifluoromethyl)aniline can be synthesized through two main methods. The first method involves the reaction of aniline with trifluoromethanesulfonyl fluoride and sodium iodide, followed by the addition of potassium fluoride and silver nitrate. The second method involves the reaction of aniline with trifluoromethanesulfonyl chloride and sodium iodide, followed by the addition of potassium fluoride and silver nitrate. Both of these methods have been found to be effective in the synthesis of 5-fluoro-2-iodo-4-(trifluoromethyl)aniline.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-iodo-4-(trifluoromethyl)aniline involves the introduction of a fluorine atom, an iodine atom, and a trifluoromethyl group onto aniline.", "Starting Materials": [ "Aniline", "Fluorine gas", "Iodine", "Trifluoromethyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Nitration of aniline with nitrous acid to form 4-nitroaniline", "Step 2: Reduction of 4-nitroaniline with hydrogen peroxide and sodium hydroxide to form 4-aminoaniline", "Step 3: Diazotization of 4-aminoaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Reaction of diazonium salt with fluorine gas to introduce a fluorine atom onto the benzene ring", "Step 5: Reaction of the fluorinated diazonium salt with iodine to introduce an iodine atom onto the benzene ring", "Step 6: Reaction of the iodinated intermediate with trifluoromethyl iodide and copper powder to introduce a trifluoromethyl group onto the benzene ring", "Step 7: Acidification of the reaction mixture with hydrochloric acid to form the final product, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline", "Step 8: Purification of the product by recrystallization from ethanol and drying" ] } | |
CAS-Nummer |
875306-75-5 |
Produktname |
5-fluoro-2-iodo-4-(trifluoromethyl)aniline |
Molekularformel |
C7H4F4IN |
Molekulargewicht |
305 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



